molecular formula C10H10O4 B184086 4-(Methoxycarbonyl)-3-methylbenzoic acid CAS No. 116934-87-3

4-(Methoxycarbonyl)-3-methylbenzoic acid

Cat. No.: B184086
CAS No.: 116934-87-3
M. Wt: 194.18 g/mol
InChI Key: HFCRSABBNBNZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxycarbonyl)-3-methylbenzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, characterized by the presence of a methoxycarbonyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxycarbonyl)-3-methylbenzoic acid typically involves the esterification of dicarboxylic acids. One common method is the reaction of 3-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from methanol-water mixtures are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxycarbonyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Methoxycarbonyl)-3-methylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The aromatic ring allows for interactions with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Comparison: 4-(Methoxycarbonyl)-3-methylbenzoic acid is unique due to the presence of both a methoxycarbonyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the methyl group can influence the compound’s steric and electronic properties, affecting its reactivity in substitution reactions .

Properties

IUPAC Name

4-methoxycarbonyl-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-5-7(9(11)12)3-4-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCRSABBNBNZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116934-87-3
Record name 4-(methoxycarbonyl)-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-methylbenzoic acid, methyl ester (22.59 g, 98.6 mmol), triethylamine (32.00 g, 316.2 mmol), palladium(II) acetate (0.56 g, 2.5 mmol), bis(diphenylphosphino)propane (1.04 g, 2.5 mmol) and water (32 mL, 1776.3 mmol) in acetonitrile (80 mL) was pressurized to 40 psi with carbon monoxide and the pressure was released. After six such cycles, the bottle was pressurized again and the contents were stirred at 83° C. for 3 h. The reaction mixture was cooled to room temperature and depressurized. Ethyl acetate (200 mL) was added. The solution was filtered and then extracted with water (2×300 mL). The combined aqueous layers were acidified with 12 M HCl to pH 0. The resulting mixture was extracted with ethyl acetate (2×300 mL). The combined organic layers were dried (MgSO4), filtered and evaporated to give 2-methylbenzene-1,4-dicarboxylic acid 1-methyl ester (16.57 g, 87%) as a white solid, mp 134-136° C.
Quantity
22.59 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.56 g
Type
catalyst
Reaction Step One
Quantity
1.04 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2-methylbenzoic acid methyl ester (prepared by the literature method: Keuning, K. J.; Evenhuis, N. Recueil Trav. Chim. Pays-Bas 1935, 54, 73-75; 12.21 g, 53.3 mmol), triethylamine (16.00 g, 158.1 mmol), palladium(II) acetate (0.28 g, 1.25 mmol), bis(diphenylphosphino)propane (0.52 g, 1.26 mmol), water (16.00 g, 888.1 mmol) and acetonitrile (40 mL) was pressurized to 40 pounds per square inch with carbon monoxide and the pressure was released. After six such cycles, the bottle was pressurized again and the contents were stirred at 83° C. for 3 h. The reaction mixture was cooled to room temperature and depressurized. Ethyl acetate (100 mL) was added and the solution was filtered and then extracted with water (5×40 mL). The combined aqueous layers were acidified with 1N hydrochloric acid solution to pH 2 and the resulting mixture was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (200 mL), dried (MgSO4) and evaporated under reduced pressure to give 4-(methoxycarbonyl)-3-methylbenzoic acid as a colorless solid (4.83 g, 47% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Bas 1935
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
16 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
0.28 g
Type
catalyst
Reaction Step Seven
Quantity
0.52 g
Type
catalyst
Reaction Step Eight
Quantity
40 mL
Type
solvent
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.